

Technical Guide: 2-Chloro-3-methoxy-6-nitropyridine Molecular Structure & Reactivity

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *2-Chloro-3-methoxy-6-nitropyridine*

CAS No.: *886371-75-1*

Cat. No.: *B1395836*

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CAS Registry Number: 886371-75-1 Formula: $C_6H_5ClN_2O_3$ Molecular Weight: 188.57 g/mol [1]
[2]

Part 1: Executive Summary & Structural Identification

This guide provides an in-depth technical analysis of **2-Chloro-3-methoxy-6-nitropyridine**, a highly functionalized heterocyclic building block used in the synthesis of pharmaceutical agents, particularly kinase inhibitors and antimicrobial compounds.

Critical Isomer Distinction: Researchers must distinguish this compound from its common isomer, 2-Chloro-6-methoxy-3-nitropyridine (CAS 38533-61-8). The structural difference lies in the relative positioning of the methoxy and nitro groups, which drastically alters the electronic landscape and regioselectivity of nucleophilic aromatic substitution (S_NAr) reactions.

Feature	Target Compound (CAS 886371-75-1)	Common Isomer (CAS 38533-61-8)
Structure	2-Cl, 3-OMe, 6-NO ₂	2-Cl, 6-OMe, 3-NO ₂
Electronic Nature	C2 is highly activated by C6-NO ₂ (para-like resonance).	C2 is activated by C3-NO ₂ (ortho-like resonance).
Primary Reactivity	S _n Ar at C2 (Displacement of Cl).	S _n Ar at C2 or C6 (Displacement of Cl or OMe).

Part 2: Molecular Architecture & Electronic Effects

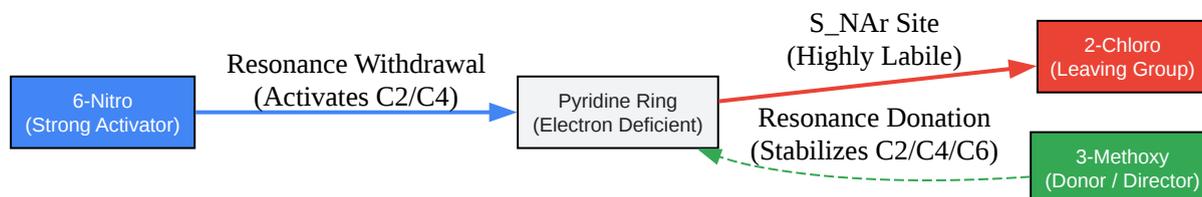
The reactivity of **2-Chloro-3-methoxy-6-nitropyridine** is governed by a "push-pull" electronic system that creates specific zones of electrophilicity.

Electronic Distribution

- The Pyridine Core: The nitrogen atom (N1) exerts a permanent inductive withdrawal (-I), making the C2 and C6 positions electron-deficient.
- The Nitro Group (C6): A strong electron-withdrawing group (EWG) positioned at C6. Through resonance, it withdraws electron density from positions C2 and C4. This creates a significant positive electrostatic potential at C2, acting synergistically with the ring nitrogen to activate the C2-Chlorine bond.
- The Methoxy Group (C3): An electron-donating group (EDG) by resonance (+R) but withdrawing by induction (-I). Located at C3, its lone pairs donate density primarily to C2, C4, and C6. However, the strong withdrawal of the nitro group at C6 overrides this donation at the C2 position, maintaining the electrophilicity required for S_nAr.

Structural Diagram (Graphviz)

The following diagram illustrates the electronic vectors and the primary sites for chemical modification.



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Figure 1: Electronic influence map showing the activation of the C2-position by the C6-Nitro group.

Part 3: Synthesis Protocol

The synthesis of **2-Chloro-3-methoxy-6-nitropyridine** typically proceeds via the electrophilic nitration of the precursor 2-chloro-3-methoxypyridine. The methoxy group directs the incoming nitro group to the para position (C6), which is sterically accessible and electronically favored.

Experimental Workflow

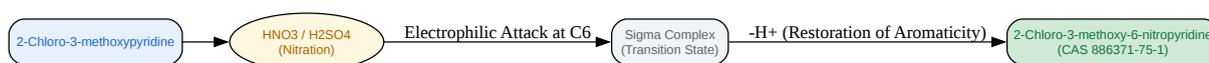
- Starting Material: 2-Chloro-3-methoxypyridine (Commercial reagent).
- Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).
- Conditions: 0°C to Room Temperature (RT).

Step-by-Step Protocol:

- Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-methoxypyridine (1.0 eq) in concentrated H₂SO₄ at 0°C.
- Nitration: Dropwise add a mixture of fuming HNO₃ (1.5 eq) and H₂SO₄, maintaining the internal temperature below 10°C to prevent over-nitration or decomposition.
- Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

- Quenching: Pour the reaction mixture carefully onto crushed ice. The product typically precipitates as a yellow solid.
- Isolation: Filter the solid, wash with cold water to remove acid residues, and dry under vacuum.
- Purification: If necessary, recrystallize from ethanol or purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Yield Expectation: 60–80% depending on temperature control.



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Figure 2: Synthetic pathway via regioselective nitration directed by the C3-methoxy group.

Part 4: Reactivity & Functionalization (S_NAr)

The primary utility of **2-Chloro-3-methoxy-6-nitropyridine** lies in its ability to undergo Nucleophilic Aromatic Substitution (S_NAr). The chlorine atom at C2 is the designated leaving group.^[3]

Mechanism of S_NAr at C2

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex.

- Nucleophile Approach: A nucleophile (e.g., primary amine, alkoxide, thiol) attacks C2.^[3]
- Meisenheimer Complex: The negative charge is delocalized onto the ring nitrogen and the nitro group oxygen atoms.^[3] The C6-Nitro group is critical here; its resonance ability stabilizes the intermediate negative charge, significantly lowering the activation energy compared to a non-nitrated pyridine.
- Elimination: The chloride ion is expelled, restoring aromaticity.^[3]

Regioselectivity Logic:

- Why not C6 (Nitro displacement)? While nitro groups can be leaving groups, the chloride at C2 is activated by both the ring nitrogen (ortho) and the nitro group (para-like resonance).[4] Displacement of the nitro group is kinetically slower under standard conditions.
- Why not C3 (Methoxy displacement)? The methoxy group is a poor leaving group and is not sufficiently activated.

Standard Protocol: Amination

- Reagents: R-NH₂ (1.1 eq), Base (DIEA or K₂CO₃, 2.0 eq).
- Solvent: DMF, DMSO, or NMP (polar aprotic solvents accelerate S_NAr).
- Temp: 60–90°C.

Data Table: Comparative Reactivity

Substrate	Relative S _N Ar Rate (Est.)	Explanation
2-Chloropyridine	1	Baseline reactivity (slow).
2-Chloro-3-methoxypyridine	0.5	Deactivated by OMe donation.
2-Chloro-3-methoxy-6-nitropyridine	500+	Highly activated by C6-NO ₂ .

Part 5: Applications in Drug Discovery

This scaffold is frequently employed in the development of:

- Kinase Inhibitors: The pyridine core mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases. The 3-methoxy group can provide specific hydrophobic interactions or hydrogen bonding.
- Antibacterial Agents: Derivatives of nitropyridines are explored for activity against resistant bacterial strains.

- Reduction Products: The nitro group is often reduced (Fe/NH₄Cl or H₂/Pd-C) to an amine after the S_NAr step, yielding 2-amino-3-methoxy-6-aminopyridine derivatives, which are precursors to bicyclic systems like imidazopyridines.

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- To cite this document: BenchChem. [Technical Guide: 2-Chloro-3-methoxy-6-nitropyridine Molecular Structure & Reactivity]. BenchChem, [2026]. [Online PDF]. Available at:

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